molecular formula C16H14N2O2 B11068990 N-[4-(pyridine-4-carbonyl)phenyl]cyclopropanecarboxamide

N-[4-(pyridine-4-carbonyl)phenyl]cyclopropanecarboxamide

Cat. No.: B11068990
M. Wt: 266.29 g/mol
InChI Key: HBOOGTHKWUFFRC-UHFFFAOYSA-N
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Description

N-[4-(pyridine-4-carbonyl)phenyl]cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a pyridine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridine-4-carbonyl)phenyl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropanecarboxamide Core: This can be achieved by reacting cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions to form the carboxamide.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable phenyl halide and a palladium catalyst.

    Introduction of the Pyridine-4-Carbonyl Group: The final step involves the acylation of the phenyl ring with pyridine-4-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridine-4-carbonyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or pyridine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(pyridine-4-carbonyl)phenyl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for targeting specific enzymes or receptors, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-(pyridine-4-carbonyl)phenyl]cyclopropanecarboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-pyridinyl)benzamide: Similar structure but lacks the cyclopropane ring.

    N-(4-pyridinyl)cyclopropanecarboxamide: Similar structure but lacks the phenyl ring.

    N-(4-pyridinyl)phenylcarboxamide: Similar structure but lacks the cyclopropane ring.

Uniqueness

N-[4-(pyridine-4-carbonyl)phenyl]cyclopropanecarboxamide is unique due to the presence of both the cyclopropane ring and the pyridine-4-carbonyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its analogs.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-[4-(pyridine-4-carbonyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H14N2O2/c19-15(12-7-9-17-10-8-12)11-3-5-14(6-4-11)18-16(20)13-1-2-13/h3-10,13H,1-2H2,(H,18,20)

InChI Key

HBOOGTHKWUFFRC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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